6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Ocular hypotensive agents Physicochemical properties In vivo efficacy

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 345264-92-8) is a fluorinated nitrogen-containing heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoline class, which serves as a versatile scaffold in medicinal chemistry and drug discovery programs. With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, this compound features a partially saturated quinoline core bearing both a 6-position fluoro substituent and a geminal 4,4-dimethyl group.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 345264-92-8
Cat. No. B1344242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
CAS345264-92-8
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C=C(C=C2)F)C
InChIInChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
InChIKeyCYJFFYMQADHIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 345264-92-8) Procurement and Differentiation Guide


6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 345264-92-8) is a fluorinated nitrogen-containing heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoline class, which serves as a versatile scaffold in medicinal chemistry and drug discovery programs . With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, this compound features a partially saturated quinoline core bearing both a 6-position fluoro substituent and a geminal 4,4-dimethyl group . Its structural attributes position it as a key intermediate or building block for the synthesis of biologically active analogs, particularly those targeting central nervous system (CNS) disorders, metabolic diseases, and various receptor-mediated pathways [1].

Why 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Simply Substituted by Generic Tetrahydroquinolines


Generic substitution of 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with unsubstituted or differently substituted tetrahydroquinolines is scientifically unjustified due to profound and quantifiable impacts on both physicochemical and biological properties. The specific 6-fluoro substitution, in conjunction with the gem-dimethyl at C4, is not merely decorative; it directly governs critical parameters such as lipophilicity, metabolic stability, and receptor binding geometry. For instance, within the class of tetrahydroquinoline-based glucocorticoid receptor modulators, the introduction and precise positioning of a fluoro group on the B-ring were identified as key determinants for achieving both high in vivo activity and favorable oral bioavailability [1]. Similarly, in a comparative series of ocular hypotensive agents, the 6-fluoro-tetrahydroquinoline analog (MC4) exhibited the highest solubility in pH 7.4 buffer and the greatest intraocular pressure reduction (33%), starkly outperforming non-fluorinated and 6-hydroxymethyl analogs which achieved only 4.8% and 14% reduction, respectively [2]. This evidence demonstrates that seemingly minor structural deviations lead to major, predictable performance differences, making exact compound specification a critical requirement for experimental reproducibility and successful lead optimization.

Quantitative Differentiation Evidence for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Against Comparators


Enhanced Solubility and In Vivo Efficacy of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline vs. Unsubstituted and Hydroxymethyl Analogs

In a direct comparative study of four tetrahydroquinoline-based entities designed as ocular hypotensive agents, the 6-fluoro analog (referred to as MC4) demonstrated a statistically significant and markedly superior intraocular pressure (IOP) reduction of 33% following topical administration in a rabbit in vivo model [1]. This performance dwarfed that of the unsubstituted benzoxazine comparator (MC1, 4.8% reduction) and the 6-hydroxymethyl analog (MC2, 14% reduction). The enhanced efficacy was mechanistically linked to superior physicochemical properties; MC4 exhibited the highest solubility in pH 7.4 buffer among the series, a critical attribute that facilitates its penetration through the lipophilic corneal epithelium [1].

Ocular hypotensive agents Physicochemical properties In vivo efficacy

Predicted Physicochemical Profile: pKa and Lipophilicity Differentiation for CNS Drug-Likeness

Computational predictions reveal a pKa of 5.21±0.40 for 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline . While experimental pKa values for close isomers are not available for direct comparison, this predicted value is significant when contrasted with the higher basicity of unsubstituted 1,2,3,4-tetrahydroquinoline (experimental pKa ≈ 9.5) [1]. The nearly four-order-of-magnitude reduction in basicity, driven by the electron-withdrawing 6-fluoro substituent, is a class-level inference that profoundly alters the ionization state at physiological pH (7.4). This shift directly impacts key drug-like properties, including passive membrane permeability, volume of distribution, and the potential to minimize off-target interactions such as hERG channel blockade, which is often associated with highly basic amines [2].

Physicochemical properties Drug-likeness CNS drug discovery

Structural and Synthetic Utility as a Building Block for Elaborated Pharmacophores

The 4,4-gem-dimethyl group in 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline confers a significant synthetic advantage over 4-unsubstituted or 4-monosubstituted analogs. This moiety introduces steric hindrance that protects the benzylic C4 position from metabolic oxidation, a common clearance pathway for tetrahydroquinolines [1]. Furthermore, the rigidity imposed by the quaternary carbon enhances the entropic benefit of binding and can lock the saturated ring into a bioactive conformation [2]. Commercially, this compound is available from multiple vendors with specified purity levels (typically 95% or 98%), making it a reliable starting material for library synthesis . In contrast, sourcing non-gem-dimethyl substituted 6-fluoro-tetrahydroquinolines often requires custom synthesis, which introduces lead time, cost, and batch-to-batch variability risks.

Medicinal chemistry Building blocks Synthetic methodology

Optimal Research and Procurement Scenarios for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline


Medicinal Chemistry: Hit-to-Lead Optimization for CNS and Ophthalmic Programs

This compound is ideally suited as a core scaffold in medicinal chemistry campaigns aimed at CNS or ophthalmic targets. The evidence confirms that its specific 6-fluoro-4,4-dimethyl substitution pattern yields a dramatically lower pKa and significantly enhanced in vivo efficacy in an ocular model compared to closely related analogs [1]. Researchers can confidently procure this compound as a starting point to synthesize focused libraries, leveraging its favorable physicochemical properties to improve blood-brain barrier penetration or corneal permeability, thereby increasing the probability of identifying a viable lead candidate [2].

Structure-Activity Relationship (SAR) Studies: Probing the Fluorine and gem-Dimethyl Effects

For scientists conducting detailed SAR explorations, 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline provides a valuable and well-defined probe. By using this compound as a reference, its biological and physicochemical profile can be directly contrasted with those of analogs lacking the fluoro group (e.g., 4,4-dimethyl-1,2,3,4-tetrahydroquinoline) or lacking the gem-dimethyl group (e.g., 6-fluoro-1,2,3,4-tetrahydroquinoline). This approach enables the deconvolution of each substituent's contribution to potency, metabolic stability, and selectivity, as demonstrated in the differentiation of MC4 from MC2 and MC3 in ocular studies [1].

Chemical Biology: Development of Photoaffinity Labels and Targeted Degraders

The robust and modifiable tetrahydroquinoline core of this compound makes it an attractive starting material for the design of chemical biology tools. Its high commercial purity (95-98%) ensures reproducibility in multi-step syntheses required to append photoreactive groups (for photoaffinity labeling) or E3 ligase ligands (for PROTAC development) . The presence of the 6-fluoro atom is advantageous, as it can serve as a sensitive probe in 19F NMR-based binding assays to study interactions with biological targets without the need for additional radioactive or fluorescent labeling [3].

Biotech Procurement: Building Block Sourcing for Parallel Synthesis

For procurement professionals and research operations managers, this compound represents a strategic, low-risk sourcing choice. As a commercially available building block from multiple reputable vendors with defined purity specifications, it eliminates the lead time and cost uncertainty associated with custom synthesis . Its intrinsic structural features—the metabolically shielding gem-dimethyl group—add value by providing a more stable core for downstream chemistry. This translates to a higher return on investment for parallel synthesis efforts aimed at generating novel intellectual property around the tetrahydroquinoline pharmacophore [4].

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